molecular formula C14H17ClO2 B2696973 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225783-53-8

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2696973
CAS No.: 1225783-53-8
M. Wt: 252.74
InChI Key: LLYVJAGIPAWPER-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17ClO2. It is a derivative of cyclohexanecarboxylic acid, where a 2-chlorophenylmethyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studying the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Grignard Reaction: The reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.

    Oxidation: The oxidation of 1-(2-chlorophenyl)cyclohexanol to 1-(2-chlorophenyl)cyclohexanone.

    Carboxylation: The carboxylation of 1-(2-chlorophenyl)cyclohexanone to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

    Esterification: It can react with alcohols to form esters.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    Cyclohexanecarboxylic acid: The parent compound without the chlorophenylmethyl group.

    1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group instead of a chlorophenylmethyl group.

    Cyclohexaneacetic acid: Another derivative with an acetic acid group.

The uniqueness of this compound lies in its specific chlorophenylmethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYVJAGIPAWPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225783-53-8
Record name 1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
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